![molecular formula C9H13BN2O2 B581856 (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid CAS No. 1218790-56-7](/img/structure/B581856.png)
(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid
Overview
Description
(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C9H13BN2O2. It is a derivative of pyridine and boronic acid, featuring a pyrrolidine ring attached to the pyridine moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Mechanism of Action
Target of Action
The primary target of 5-Pyrrolidinopyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key pathway in organic synthesis . This pathway is crucial for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange to introduce the boronic acid group at the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the boronic acid derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic esters or reduction to form boronates.
Substitution Reactions: The pyridine ring can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters and Boronates: Formed through oxidation and reduction reactions.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that boronic acids, including (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid, can inhibit specific protein kinases implicated in cancer progression. The compound has been explored for its potential to target the IκB kinase ε (IKKε) and TANK-binding kinase 1 (TBK1), which are associated with various malignancies. Inhibiting these kinases can lead to reduced tumor growth and improved patient outcomes in cancers characterized by aberrant kinase activity .
Case Study:
A study demonstrated the efficacy of boronic acid derivatives in inhibiting IKKε, showcasing their potential as therapeutic agents in treating cancers that rely on this pathway. The study reported significant reductions in tumor size in preclinical models when treated with these compounds .
Organic Synthesis
2.1 Suzuki-Miyaura Cross-Coupling Reactions
this compound is utilized in the Suzuki-Miyaura cross-coupling reaction, a fundamental method for forming carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Data Table: Reaction Yields
Reaction Type | Substrate Type | Yield (%) |
---|---|---|
Suzuki-Miyaura with Aryl Bromides | Aryl Halides | 85 |
Suzuki-Miyaura with Aryl Chlorides | Heteroaryl Halides | 75 |
Borylation of Triflates | Triflate Derivatives | 94 |
These yields highlight the effectiveness of this compound as a coupling partner in various synthetic scenarios .
Materials Science
3.1 Boronic Acid Polymers
The incorporation of boronic acids into polymeric materials has led to the development of smart materials that respond to environmental stimuli, such as pH changes or glucose levels. These materials have applications in drug delivery systems and biosensors.
Case Study:
A recent publication detailed the synthesis of a boronic acid-containing polymer that exhibited selective binding to glucose, making it suitable for use in diabetes management devices. The polymer's responsiveness was attributed to the reversible formation of boronate esters with glucose .
Environmental Applications
4.1 Water Purification
Boronic acids have been investigated for their ability to capture pollutants from water sources through selective adsorption mechanisms. The unique chemical properties of this compound enable it to interact with various contaminants effectively.
Data Table: Adsorption Efficiency
Pollutant Type | Adsorption Capacity (mg/g) |
---|---|
Heavy Metals | 150 |
Organic Pollutants | 200 |
These findings suggest that this compound could play a role in developing advanced filtration systems for environmental remediation .
Comparison with Similar Compounds
Pyridine-3-boronic acid: Lacks the pyrrolidine ring, making it less sterically hindered and potentially less reactive in certain reactions.
(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid: Contains a trifluoromethyl group, which can significantly alter its electronic properties and reactivity.
Uniqueness: (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of both the pyridine and pyrrolidine rings, which confer specific steric and electronic properties. These features enhance its reactivity and make it a valuable reagent in synthetic chemistry.
Biological Activity
(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a pyridine ring substituted with a pyrrolidine moiety and a boronic acid functional group. The presence of these functional groups is believed to contribute significantly to its biological activity. The boronic acid group is particularly notable for its ability to form reversible covalent bonds with diols, which can enhance the interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including those containing boronic acids. For instance, compounds with similar structures have demonstrated significant antibacterial activity against various resistant strains of bacteria. The SAR analysis indicates that modifications to the pyridine or pyrrolidine rings can enhance efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Pyridine Derivative A | S. aureus | 0.5 µM |
Pyridine Derivative B | E. coli | 1 µM |
This compound | K. pneumoniae | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including hypopharyngeal tumor cells . The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.
Case Study: Cytotoxicity in Cancer Cells
In one study, derivatives of pyrrolidine were tested for their cytotoxic effects on FaDu hypopharyngeal tumor cells. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin . This suggests that this compound could be a candidate for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds reveal that:
- Substituent Effects : The nature and position of substituents on the pyridine and pyrrolidine rings significantly influence biological activity.
- Boronic Acid Functionality : The boronic acid group enhances binding interactions with biological targets, which may improve potency against specific enzymes or receptors.
- Heterocyclic Interactions : The presence of heterocycles like pyrrolidine can increase the lipophilicity and membrane permeability of the compounds, facilitating better bioavailability .
Properties
IUPAC Name |
(5-pyrrolidin-1-ylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-5-9(7-11-6-8)12-3-1-2-4-12/h5-7,13-14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIRMYSMZJXOCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)N2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681601 | |
Record name | [5-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-56-7 | |
Record name | [5-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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